molecular formula C52H97NO18S B1671067 Eritromicina estolato CAS No. 3521-62-8

Eritromicina estolato

Número de catálogo: B1671067
Número CAS: 3521-62-8
Peso molecular: 1056.4 g/mol
Clave InChI: AWMFUEJKWXESNL-GBQRSFEUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythromycin estolate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Erythromycin estolate is known for its stability in acidic environments, making it suitable for oral administration .

Aplicaciones Científicas De Investigación

Medical Uses

Erythromycin estolate is primarily utilized in treating a variety of bacterial infections. Its effectiveness spans several conditions:

  • Respiratory Tract Infections: It is commonly prescribed for infections caused by organisms such as Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae. Erythromycin estolate has shown efficacy in treating community-acquired pneumonia and acute exacerbations of chronic bronchitis .
  • Skin Infections: The antibiotic is also effective against skin infections caused by susceptible bacteria, including Staphylococcus aureus and Corynebacterium minutissimum .
  • Gastrointestinal Disorders: Erythromycin estolate is used off-label to treat gastroparesis, a condition characterized by delayed gastric emptying. The drug promotes gastrointestinal motility, aiding in the management of feeding intolerances .
  • Prophylaxis: It has been employed as a prophylactic treatment for preventing neonatal conjunctivitis due to Chlamydia trachomatis and for reducing the risk of pertussis transmission among household contacts .

Antiviral Properties

Recent studies have highlighted the potential antiviral effects of erythromycin estolate. Research indicates that it can inhibit the replication of certain viruses, including human coronaviruses. A study demonstrated that erythromycin estolate effectively reduced viral titers of HCoV-OC43 without causing cytotoxicity in various cell types. This suggests a promising avenue for further exploration in antiviral therapy .

Comparative Effectiveness

A clinical trial comparing erythromycin estolate with tetracycline for treating acute exacerbations of chronic bronchitis found that erythromycin estolate was slightly more effective. In this study, 42 out of 100 patients treated with erythromycin showed significant improvement within 48 hours, compared to 30 patients treated with tetracycline .

Pharmacokinetics and Safety Profile

Erythromycin estolate is generally well-tolerated, although some patients may experience gastrointestinal side effects such as nausea and abdominal pain. The compound's pharmacokinetic profile indicates good absorption when taken on an empty stomach, which enhances its therapeutic effectiveness .

Table 1: Summary of Erythromycin Estolate Applications

Application AreaSpecific UsesNotes
Respiratory InfectionsCommunity-acquired pneumoniaEffective against various bacterial strains
Skin InfectionsTreatment of skin infectionsBroad-spectrum activity
Gastrointestinal DisordersManagement of gastroparesisPromotes gastrointestinal motility
ProphylaxisPrevents neonatal conjunctivitisReduces pertussis transmission risk
Antiviral ActivityInhibition of human coronavirusesPotential for future antiviral therapies

Case Studies

Several case studies have documented the successful application of erythromycin estolate in clinical settings:

  • Case Study 1: A patient with chronic bronchitis experienced significant symptom relief after receiving erythromycin estolate for one week, demonstrating its effectiveness in managing exacerbations .
  • Case Study 2: In a cohort study involving household contacts of pertussis patients, erythromycin estolate reduced the incidence of culture-positive pertussis cases by approximately 67% compared to placebo, underscoring its role in infection control .

Mecanismo De Acción

Target of Action

Erythromycin estolate, a derivative of erythromycin, is a bacteriostatic antibiotic . Its primary target is the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This target is crucial for protein synthesis, a process that bacteria require to replicate .

Mode of Action

Erythromycin estolate acts by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule, causing a blockage in peptide chain synthesis, which ultimately inhibits protein synthesis . This interaction with its target prevents the further growth of bacteria rather than directly destroying them .

Biochemical Pathways

The inhibition of protein synthesis by erythromycin estolate affects the overall protein production in bacteria, disrupting their normal functions and growth . The exact biochemical pathways affected by erythromycin estolate are complex and involve various steps of protein synthesis and bacterial replication .

Pharmacokinetics

Erythromycin estolate is rapidly absorbed and diffuses into most tissues and phagocytes . After oral administration, peak levels occur in one to four hours . The serum concentrations gradually decline over the next six to eight hours . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The result of erythromycin estolate’s action is the effective treatment of infections caused by susceptible strains of various bacteria . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious .

Action Environment

The action, efficacy, and stability of erythromycin estolate can be influenced by various environmental factors. For instance, erythromycin is easily inactivated by gastric acid, therefore, all orally administered formulations are given as either enteric-coated or more-stable salts or esters, such as erythromycin estolate . Furthermore, the presence of other drugs can also affect the action of erythromycin estolate due to potential drug-drug interactions .

Análisis Bioquímico

Biochemical Properties

Erythromycin estolate plays a significant role in biochemical reactions. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding prevents peptide bond formation and translocation, ultimately inhibiting protein synthesis .

Cellular Effects

Erythromycin estolate has various effects on different types of cells and cellular processes. It is effective in eliminating the causative organism from the nasopharynx of infected individuals, rendering them noninfectious . It can cause side effects such as nausea, vomiting, diarrhea, stomach cramps, loss of appetite, and bloating .

Molecular Mechanism

The mechanism of action of Erythromycin estolate involves its effects at the molecular level. It exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding prevents peptide bond formation and translocation, ultimately inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of Erythromycin estolate change over time in laboratory settings. It is known for its variable bioavailability after oral administration and its susceptibility to be broken down under acidic conditions

Dosage Effects in Animal Models

The effects of Erythromycin estolate vary with different dosages in animal models. For example, in foals, the recommended dose is 20–25 mg/kg, administered orally every 6–8 hours . It should not be used in adult horses

Metabolic Pathways

Erythromycin estolate is involved in several metabolic pathways. It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . It is also hydrolyzed to anhydro forms, a process promoted by acidic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Erythromycin estolate is synthesized by esterifying erythromycin with propionic acid and then forming a salt with dodecyl sulfate. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of erythromycin estolate involves large-scale fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to obtain erythromycin estolate. The process includes:

Análisis De Reacciones Químicas

Types of Reactions: Erythromycin estolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

Erythromycin estolate is part of the macrolide group of antibiotics, which includes other compounds such as:

  • Azithromycin
  • Clarithromycin
  • Spiramycin

Comparison:

Erythromycin estolate is unique due to its stability in acidic environments and its effectiveness in treating a wide range of bacterial infections .

Actividad Biológica

Erythromycin estolate is a macrolide antibiotic derived from erythromycin, primarily used to treat various bacterial infections. Its biological activity encompasses a range of pharmacological effects, including antibacterial and antiviral properties, as well as effects on gastrointestinal motility. This article provides a comprehensive overview of its biological activity, supported by research findings, pharmacokinetic data, and case studies.

Erythromycin estolate exerts its antibacterial effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action is bacteriostatic, meaning it halts the growth of bacteria rather than killing them directly. Specifically, it interferes with the translocation of tRNA during protein synthesis, preventing the elongation of peptide chains essential for bacterial survival .

Additionally, erythromycin estolate acts as a motilin receptor agonist, enhancing gastrointestinal motility. This property makes it useful not only as an antibiotic but also in treating conditions related to slow gastric emptying .

Pharmacokinetics

Erythromycin estolate displays superior pharmacokinetic properties compared to other formulations such as erythromycin ethylsuccinate. A study comparing both forms found that erythromycin estolate had a longer half-life (5.47 hours vs. 2.72 hours) and produced higher serum concentrations after administration . The lower rate of hydrolysis (41% for estolate compared to 69% for ethylsuccinate) contributes to its prolonged activity in the body .

Table 1: Pharmacokinetic Comparison of Erythromycin Estolate and Ethylsuccinate

ParameterErythromycin EstolateErythromycin Ethylsuccinate
Half-life (hours)5.472.72
% Hydrolysis41%69%
Area Under Curve (AUC)30.61 µg/h/ml4.68 µg/h/ml

Case Studies and Trials

  • Chronic Bronchitis Treatment : A randomized trial involving patients with acute exacerbations of chronic bronchitis compared erythromycin estolate to tetracycline. Results indicated that erythromycin estolate led to a significant reduction in sputum volume and improvement in symptoms within 48 hours for most patients . The study reported minimal side effects and concluded that erythromycin estolate was somewhat more effective than tetracycline in this context.
  • Pertussis Prophylaxis : In a double-blind placebo-controlled trial involving household contacts of children with culture-positive pertussis, erythromycin estolate was found to prevent culture-positive cases effectively but did not significantly reduce clinical symptoms of pertussis . The efficacy for bacterial eradication was calculated at 67.5%, highlighting its role in preventing transmission in high-risk groups.
  • Antiviral Activity : Recent studies have shown that erythromycin estolate has antiviral properties against human coronaviruses (HCoV-OC43). It significantly reduced viral titers at safe concentrations, demonstrating potential as a therapeutic agent beyond its antibacterial applications .

Side Effects and Safety Profile

The side effects associated with erythromycin estolate are generally mild and can include gastrointestinal disturbances such as nausea and diarrhea. In clinical trials, adverse reactions were reported by approximately 34% of patients receiving erythromycin compared to 15% in the placebo group . Monitoring liver function is advised due to potential increases in liver enzymes during treatment.

Propiedades

Número CAS

3521-62-8

Fórmula molecular

C52H97NO18S

Peso molecular

1056.4 g/mol

Nombre IUPAC

[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate

InChI

InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20?,21?,22?,23?,24?,25?,26?,27?,29?,31?,32?,33?,34?,35?,37?,38-,39-,40-;/m1./s1

Clave InChI

AWMFUEJKWXESNL-GBQRSFEUSA-N

SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O

SMILES isomérico

CCCCCCCCCCCCOS(=O)(=O)O.CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O

SMILES canónico

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O

Apariencia

Solid powder

Key on ui other cas no.

3521-62-8

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Eromycin
Erythromycin Estolate
Erythromycin Propionate Dodecyl Sulfate
Erythromycin Propionate Lauryl Sulfate
Erythromycin Propionate Monododecyl Sulfate
Estolate, Erythromycin
Ilosone
Lauromicina

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erythromycin estolate
Reactant of Route 2
Reactant of Route 2
Erythromycin estolate
Reactant of Route 3
Reactant of Route 3
Erythromycin estolate
Reactant of Route 4
Erythromycin estolate
Reactant of Route 5
Erythromycin estolate
Reactant of Route 6
Erythromycin estolate
Customer
Q & A

Q1: What is the primary mechanism of action of erythromycin estolate?

A1: Erythromycin estolate, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria. [, , , , , ] This binding inhibits protein synthesis by interfering with transpeptidation and/or translocation processes. [, , , , ]

Q2: How does erythromycin estolate affect inflammation in asthma patients?

A2: Research suggests that low-dose erythromycin estolate can reduce airway inflammation in children with asthma. [] It significantly lowers sputum neutrophils and serum levels of interleukin-8 and interleukin-17, key inflammatory mediators in asthma. [, ] This anti-inflammatory activity is thought to contribute to its beneficial effects on lung function in asthmatic children. [, ]

Q3: What is the molecular formula and weight of erythromycin estolate?

A3: Erythromycin estolate, a lauryl sulfate salt of erythromycin propionate, has the molecular formula C45H81NO17S. Its molecular weight is 952.2 g/mol. [, ]

Q4: Are there spectroscopic methods to characterize erythromycin estolate?

A4: Yes, several spectroscopic techniques can be used for characterization, including:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with electrochemical detection, is widely used to quantify erythromycin estolate and its metabolites in biological samples. [, , ]
  • Fourier-Transform Infrared Spectroscopy (FT-IR): This technique helps identify functional groups and can be used for compatibility studies. [, ]
  • Differential Scanning Calorimetry (DSC): DSC provides information about thermal transitions and can be employed for compatibility and stability studies. [, ]

Q5: Is erythromycin estolate compatible with other excipients in pharmaceutical formulations?

A5: Compatibility studies are crucial for developing stable formulations. Research indicates that erythromycin estolate is compatible with piperine, a bioavailability enhancer, as evidenced by DSC, TLC, and FT-IR analyses. []

Q6: How stable is erythromycin estolate under various storage conditions?

A6: Stability studies are essential to ensure product quality. Research shows that a throat paint formulation of erythromycin estolate, optimized for drug release and mucoadhesion, exhibited good stability profiles under defined storage conditions. []

Q7: How does the absorption of erythromycin estolate compare to other erythromycin formulations?

A7: Studies show that erythromycin estolate exhibits superior absorption compared to erythromycin ethylsuccinate and erythromycin stearate, leading to higher serum concentrations of the drug. [, , , , ]

Q8: Does food intake affect the absorption of erythromycin estolate?

A8: Interestingly, food intake has been shown to enhance the absorption of erythromycin estolate, unlike erythromycin stearate, which shows reduced absorption in the presence of food. []

Q9: How is erythromycin estolate metabolized and eliminated from the body?

A9: Erythromycin estolate is metabolized in the liver and primarily excreted in bile, with a smaller amount excreted in urine. [, ]

Q10: Against which bacteria does erythromycin estolate show good activity?

A10: Erythromycin estolate demonstrates effectiveness against various Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and some strains of Staphylococcus aureus. [, , , ] It is also active against atypical respiratory pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae. [, ]

Q11: Are there animal models used to study the efficacy of erythromycin estolate?

A11: Yes, studies have used animal models, such as monkeys infected with Streptococcus and Staphylococcus species, to investigate the efficacy of erythromycin estolate compared to other antibiotics. [, ]

Q12: What are the common mechanisms of resistance to erythromycin estolate?

A12: Bacteria can develop resistance to erythromycin estolate through mechanisms such as modification of the ribosomal target site by methylation, enzymatic inactivation of the drug, and efflux pumps that reduce intracellular drug concentration. [, ]

Q13: Is there cross-resistance between erythromycin estolate and other macrolides?

A13: Yes, cross-resistance can occur between erythromycin estolate and other macrolide antibiotics due to shared mechanisms of resistance, primarily target site modification. [, ]

Q14: Are there any known toxicities associated with erythromycin estolate?

A14: While generally safe, erythromycin estolate has been associated with hepatotoxicity, particularly cholestatic hepatitis, in some individuals. [, , , , ] This adverse effect is considered idiosyncratic and immune-mediated. [, , ]

Q15: Are there any specific populations where erythromycin estolate use is cautioned?

A15: Erythromycin estolate is generally avoided during pregnancy due to a higher risk of hepatotoxicity in pregnant women. []

Q16: Are there alternative antibiotics for infections typically treated with erythromycin estolate?

A16: Yes, depending on the specific infection and resistance patterns, alternative antibiotics include penicillin, amoxicillin, cephalexin, clarithromycin, and azithromycin. [, , , ]

Q17: What are the implications of erythromycin estolate use in terms of environmental impact?

A17: The widespread use of antibiotics, including erythromycin estolate, raises concerns about environmental contamination and the development of antibiotic resistance. Proper disposal practices and development of eco-friendly formulations are crucial to mitigate these risks. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.